1-Vinyl-1H-benzo[d]imidazole-2-carbaldehyde
Overview
Description
1-Vinylbenzimidazole-2-carboxaldehyde is a heterocyclic aromatic compound that features a benzimidazole core with a vinyl group at the 1-position and an aldehyde group at the 2-position. Benzimidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-vinylbenzimidazole-2-carboxaldehyde typically involves the cyclization of ortho-phenylenediamine with an appropriate aldehyde under acidic conditions. The vinyl group can be introduced via a Wittig reaction or a Heck coupling reaction. The reaction conditions often require the use of catalysts such as palladium or nickel to facilitate the formation of the vinyl group.
Industrial Production Methods
Industrial production of 1-vinylbenzimidazole-2-carboxaldehyde may involve continuous flow processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions are crucial for scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Vinylbenzimidazole-2-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), catalysts (palladium, nickel).
Major Products Formed
Oxidation: 1-Vinylbenzimidazole-2-carboxylic acid.
Reduction: 1-Vinylbenzimidazole-2-methanol.
Substitution: Halogenated or nitrated derivatives of 1-vinylbenzimidazole-2-carboxaldehyde.
Scientific Research Applications
1-Vinylbenzimidazole-2-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-vinylbenzimidazole-2-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The vinyl group can participate in π-π interactions with aromatic residues, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Lacks the vinyl and aldehyde groups, making it less reactive in certain chemical reactions.
2-Vinylbenzimidazole: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
1-Vinylbenzimidazole: Lacks the aldehyde group, limiting its use in reactions involving carbonyl chemistry.
Uniqueness
1-Vinylbenzimidazole-2-carboxaldehyde is unique due to the presence of both the vinyl and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis and applications. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-ethenylbenzimidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-12-9-6-4-3-5-8(9)11-10(12)7-13/h2-7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLNKUPWSQJGGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C2=CC=CC=C2N=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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